Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl 4-(5-aminopentyl)carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of protecting groups to prevent unwanted side reactions and to facilitate the purification of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted diazepane derivatives.
Scientific Research Applications
Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate
- Tert-butyl N-(5-aminopentyl)carbamate
Uniqueness
Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- CAS Number : 112275-50-0
The structure features a diazepane ring, which is known for its pharmacological relevance, particularly in the development of anxiolytics and other therapeutic agents.
This compound exhibits biological activity primarily through modulation of neurotransmitter systems. The diazepane core is structurally similar to benzodiazepines, which act on the GABAA receptor to produce anxiolytic effects. Research indicates that compounds with similar structures can enhance GABAergic transmission, leading to sedative and anxiolytic effects.
Anticoagulant Properties
Recent studies have highlighted the potential anticoagulant properties of diazepane derivatives. Specifically, some derivatives have been identified as factor Xa inhibitors, suggesting a role in preventing thrombus formation. This is particularly relevant for developing new antithrombotic therapies.
Study 1: Antithrombotic Activity
A study published in Bioorganic & Medicinal Chemistry investigated a series of 1,4-diazepane derivatives as factor Xa inhibitors. The findings indicated that certain modifications to the diazepane structure enhanced anticoagulant activity significantly. The study highlighted that tert-butyl substituents could improve solubility and bioavailability in vivo .
Study 2: GABAergic Activity
Another research effort focused on evaluating the GABAergic activity of diazepane derivatives. In vitro assays demonstrated that compounds structurally related to this compound significantly increased GABA-induced currents in neuronal cultures. This suggests a promising avenue for developing new anxiolytic medications .
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
CAS Number | 112275-50-0 |
Anticoagulant Activity | Factor Xa inhibition |
GABA Receptor Modulation | Positive modulation |
Properties
IUPAC Name |
tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O2/c1-15(2,3)20-14(19)18-11-7-10-17(12-13-18)9-6-4-5-8-16/h4-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHRXHOUIZYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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